molecular formula C17H22BrClN2O3 B8149919 (S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate

(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149919
M. Wt: 417.7 g/mol
InChI Key: VSTURKIYJOTRJY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group, a bromochlorobenzoyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-chlorobenzoic acid, which is then converted to 4-bromo-3-chlorobenzoyl chloride . This intermediate is reacted with (S)-tert-butyl 2-methylpiperazine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, as well as advanced purification techniques like recrystallization and chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The bromochlorobenzoyl group can interact with the active site of enzymes, leading to inhibition of their activity. The piperazine ring can enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the benzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (2S)-4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrClN2O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)15(22)12-5-6-13(18)14(19)9-12/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTURKIYJOTRJY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.